Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
CAS No.: 2172587-17-4
VCID: VC6339601
Molecular Formula: C12H21Cl2N3O2
Molecular Weight: 310.22
* For research use only. Not for human or veterinary use.

Description |
Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring attached to an imidazole structure, which is significant in various biological applications. The compound's molecular formula is C12H19N3O2, and it has a molecular weight of approximately 250.3 g/mol . Synthesis MethodsThe synthesis of ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride typically involves multi-step reactions that incorporate both imidazole and piperidine derivatives. Common synthetic routes may include the use of specific catalysts or conditions to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the synthesized compounds. Safety and HandlingEthyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound with caution, following appropriate safety protocols to minimize exposure risks . Data Table: Predicted Collision Cross Section (CCS) for Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate
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CAS No. | 2172587-17-4 | |||||||||||||||||||||||||||
Product Name | Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride | |||||||||||||||||||||||||||
Molecular Formula | C12H21Cl2N3O2 | |||||||||||||||||||||||||||
Molecular Weight | 310.22 | |||||||||||||||||||||||||||
IUPAC Name | ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H | |||||||||||||||||||||||||||
Standard InChIKey | WTUSMLYAOOASKL-UHFFFAOYSA-N | |||||||||||||||||||||||||||
SMILES | CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl | |||||||||||||||||||||||||||
Solubility | not available | |||||||||||||||||||||||||||
PubChem Compound | 132388057 | |||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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